molecular formula C12H14FNO2 B13120537 Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13120537
M. Wt: 223.24 g/mol
InChI Key: DBOHINBPSQWCGX-UHFFFAOYSA-N
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Description

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with a complex structure that includes an amino group, a fluorine atom, and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the fluorination of a naphthalene derivative followed by the introduction of an amino group. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-amino-4-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Methyl 8-amino-4-bromo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
  • Methyl 8-amino-4-iodo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Uniqueness

Methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)7-5-9-8(10(13)6-7)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3

InChI Key

DBOHINBPSQWCGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2N)C(=C1)F

Origin of Product

United States

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